Tetrazolo[5,1-a]phthalazine

Catalog No.
S589993
CAS No.
234-82-2
M.F
C8H5N5
M. Wt
171.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrazolo[5,1-a]phthalazine

Struggling with uncontrolled decomposition of small organic azides or the inability to generate 1,3-dipoles on demand? Tetrazolo[5,1-a]phthalazine (CAS 234-82-2) solves this. Stable crystalline solid at ambient storage; UV irradiation cleanly liberates N₂ to yield a reactive 1,3-dipole for [3+2] cycloadditions under mild conditions.

  • Photo-controlled reactivity: Dipole generation only where/when illuminated, preventing off-target reactions.
  • Safe handling: Unlike thermally labile azides, it offers superior shelf stability.
  • High atom economy: Nitrogen is the sole byproduct.

Ideal for bioconjugation, materials synthesis, and complex molecule construction. Supplied with rigorous QC (HPLC purity ≥97%) and ready for immediate dispatch.

CAS Number

234-82-2

Product Name

Tetrazolo[5,1-a]phthalazine

IUPAC Name

tetrazolo[5,1-a]phthalazine

Molecular Formula

C8H5N5

Molecular Weight

171.16 g/mol

InChI

InChI=1S/C8H5N5/c1-2-4-7-6(3-1)5-9-13-8(7)10-11-12-13/h1-5H

InChI Key

FIWXBGMUHHWRKK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=N3

Synonyms

tetrazolo(5,1-a)phthalazine

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=N3

The exact mass of the compound Tetrazolo[5,1-a]phthalazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Phthalazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

97%

Package Size

250 mg, 1 g

Tetrazolo[5,1-a]phthalazine (CAS: 234-82-2) is a fused heterocyclic compound valued for its dual functionality. In its stable, solid form, it serves as a robust N-donor ligand for creating coordination complexes.[1] Upon UV irradiation, it undergoes a precise chemical transformation, extruding nitrogen gas to generate a highly reactive 1,3-dipole intermediate in situ.[2] This photo-controlled reactivity, combined with its crystalline stability, makes it a strategic choice for applications requiring the controlled formation of complex molecules and functional materials.

Research Fit

MAO inhibitor SAR comparatorValidated reference scaffold for pentanthrene-type inhibitor studies
Hydralazine metabolite referenceCertified analytical standard for bioanalytical method development

Substituting Tetrazolo[5,1-a]phthalazine with its common precursor, 1-hydrazinophthalazine (hydralazine), is unviable as the precursor lacks the crucial photo-labile tetrazole ring required for generating the reactive dipole intermediate.[5] Conversely, attempting to use simpler organic azides introduces significant handling and stability risks, as many are thermally sensitive or prone to uncontrolled decomposition.[6] The parent heterocycle, phthalazine, can function as a ligand but cannot replicate the photo-cycloaddition capabilities or the specific coordination geometry and energetic properties imparted by the fused tetrazole ring.[7] Therefore, the unique combination of shelf-stability and photo-on-demand reactivity is exclusive to the Tetrazolo[5,1-a]phthalazine structure.

Substitution Risk

Target Scaffold
Substitute
Risk
Tetrazolo[5,1-a]phthalazine
Triazolo[3,4-a]phthalazine
Nitrogen sequence shifts MAO potency profile; cannot assume equivalent inhibition
Tetra-P
Tetrazolo[5,1-a]isoquinoline
Ring size alteration changes pharmacodynamic behavior; uncontrolled SAR variable

Process Safety & Handling: Superior Thermal Stability Over Azide Analogs

Tetrazolo[5,1-a]phthalazine exists as a stable crystalline solid, a key processability advantage over its isomeric form, 1-azidophthalazine, with which it is in equilibrium. While many organic azides are thermally sensitive and pose handling risks, fused tetrazoles like this compound exhibit significantly higher decomposition temperatures, often above 150°C, ensuring stability during storage and under typical laboratory conditions.[6] This thermal robustness allows for its isolation, purification, and storage as a reliable solid precursor, which is not feasible for the more labile azide tautomer that is only generated in trace amounts under mild pyrolysis.[2]

Evidence DimensionThermal Decomposition Onset
Target Compound DataTypically >150°C for many stable tetrazole derivatives.
Comparator Or BaselineMany organic azides are sensitive to heat and can decompose at significantly lower temperatures.
Quantified DifferenceQualitatively higher; specific temperature depends on derivative, but class is known for enhanced stability vs. corresponding azides.
ConditionsSolid-state thermal analysis (e.g., DSC/TGA).

This ensures safer storage, handling, and predictable reactivity, making it a more reliable and process-friendly reagent for synthesis.

MAO Inhibitory Potency
Reported rank
Tetra-P potency similar to naphtriazole; naphtetrazole potency comparable to iproniazid
Establishes reference point within pentanthrene chemotype
Rat brain mitochondrial MAO, fluorometric assay

Precursor Suitability: Controlled, Photo-Initiated Generation of Reactive Intermediates

The primary value of Tetrazolo[5,1-a]phthalazine is its function as a photo-precursor. Upon photolysis with UV light (e.g., 254 nm), it efficiently extrudes a molecule of N2 to generate a highly reactive 1,3-dipole (a phthalazinium ylide).[2] This contrasts sharply with thermally-driven methods, which require high temperatures (above 550 °C) and can lead to complex rearrangements and side products.[2] The quantum yield of photolysis for related tetrazole systems can be quantitatively determined, providing a measure of reaction efficiency that is absent in simple thermal decomposition or in non-photoactive precursors like phthalazine itself.[4]

Evidence DimensionActivation Method for Reactive Intermediate Generation
Target Compound DataClean N2 extrusion via UV photolysis (e.g., 254 nm) at ambient temperature.
Comparator Or BaselineThermolysis requires high temperatures (>550 °C) and induces complex rearrangements.
Quantified DifferenceActivation barrier lowered from high thermal energy to photonic energy, enabling mild reaction conditions.
ConditionsArgon matrix photolysis vs. flash vacuum thermolysis.

This allows for precise temporal and spatial control over the generation of a reactive species, enabling clean cycloaddition reactions at room temperature without the harsh conditions and side reactions of thermal methods.

In Vivo Metabolite Identity
Head-to-head
Tetra-P confirmed in human urine post-hydralazine; Tri-P may be gastric artifact
Supports bioanalytical reference standard selection
GC-MS confirmation, human subject

Reproducibility & Purity: Synthesized from Hydralazine, Requiring Controlled Purification

Tetrazolo[5,1-a]phthalazine is synthesized via the reaction of 1-hydrazinophthalazine (the drug hydralazine) with nitrous acid.[5] Hydralazine is a potent hypotensive agent, and its presence as a residual impurity in the final product is a critical concern for many applications, especially those involving biological systems or sensitive catalytic processes.[8] Procuring this compound from a source that provides evidence of high purity and removal of the starting material is essential for experimental reproducibility and safety, avoiding the unintended pharmacological effects of trace hydralazine contamination.

Evidence DimensionKey Process-Related Impurity
Target Compound DataHigh-purity Tetrazolo[5,1-a]phthalazine, free of precursor.
Comparator Or BaselineIn-house synthesis product potentially contaminated with residual 1-hydrazinophthalazine (hydralazine).
Quantified DifferenceAbsence of a pharmacologically active impurity.
ConditionsSynthesis via diazotization of 1-hydrazinophthalazine.

Ensures that observed effects are due to the target compound itself and not a potent, biologically active impurity, which is critical for reliable and publishable results.

Derivative Anticonvulsant Index
Class-level inference
6-(4-chlorophenoxy) derivative: ED50 6.8 mg/kg, protective index 67.1 (carbamazepine PI 6.4)
Supports scaffold value for lead optimization programs
MES mouse model; derivative data, requires validation
Solid-Phase Synthesis Route
Head-to-head
Tetrazolo formation via NaN3 from resin-bound chlorophthalazine; efficient vs. hydrazide route
Supports combinatorial library construction workflow
Solid-phase, DMF, elevated temperature

Synthesis of Novel Heterocycles via Photo-induced [3+2] Cycloadditions

Ideal for synthetic routes where a 1,3-dipole is needed for cycloaddition reactions under mild, temporally-controlled conditions. The ability to generate the reactive intermediate on-demand with light, rather than heat, prevents degradation of sensitive substrates and allows for higher-yield, cleaner reactions.[2][9]

Precursor for Nitrogen-Rich Energetic Materials and Coordination Polymers

The compound's high nitrogen content and defined thermal decomposition pathway make it a suitable building block for energetic materials. Its robust ligand properties can be used to construct metal-organic frameworks or coordination polymers where the controlled release of nitrogen gas upon thermal or photo-stimulus is a desired function.[10]

Bioorthogonal Chemistry and Photochemical Cross-Linking

In applications requiring bioorthogonal ligation, the photo-activated nature of the compound provides a distinct advantage. It allows for cross-linking or labeling to occur only when and where UV light is applied, offering a high degree of control in complex biological media, a principle demonstrated by other photo-activated tetrazole systems.[4][11]

Application Fit Matrix

Application
Selection Property
Validation Focus
Hydralazine metabolism studies
Confirmed in vivo metabolite identity
LC-MS/MS method validation
Reversible MAO inhibitor SAR studies
Distinct chemotype without hydrazine
Reversible inhibition profile verification
Anticonvulsant lead optimization
Scaffold amenable to 6-substitution
In vivo protective index benchmarking
In vitro MAO inhibition screening
Benchmarked inhibitory activity
Comparator response profiling

XLogP3

1.1

Other CAS

234-82-2

Wikipedia

Tetrazolo(5,1-a)phthalazine

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